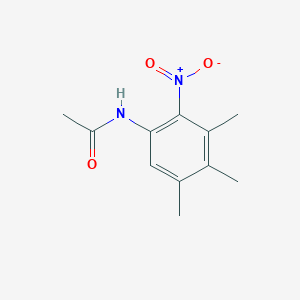
N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide: is an organic compound characterized by the presence of a nitro group and an acetamide group attached to a benzene ring substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide typically involves the nitration of a precursor compound, such as N-(3,4,5-Trimethylphenyl)acetamide. The nitration reaction is carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products Formed:
Reduction: N-(3,4,5-Trimethyl-2-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and cellular signaling pathways is of particular interest .
Comparison with Similar Compounds
- N-(3-Nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetamide
- N-(3,4-Dimethoxyphenethyl)acetamide
Comparison: N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to N-(3-Nitrophenyl)acetamide and N-(4-Nitrophenyl)acetamide, the trimethyl-substituted compound may exhibit different steric and electronic effects, leading to distinct properties and applications .
Properties
CAS No. |
62622-62-2 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(3,4,5-trimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-6-5-10(12-9(4)14)11(13(15)16)8(3)7(6)2/h5H,1-4H3,(H,12,14) |
InChI Key |
UPVSDJUJBWKFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















